3-Benzoylthiophene

Vue d'ensemble

Description

3-Benzoylthiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of 3-Benzoylthiophene involves an aryne reaction with alkynyl sulfides. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Molecular Structure Analysis

The molecular structure of 3-Benzoylthiophene is similar to that of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . More detailed structural information can be found in the study that highlights the synthesis, single crystal structure, and complete spectral characterization of two heteroaryl chalcones .

Chemical Reactions Analysis

The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed in a study . The photochemical reactivity of 3-Benzoylthiophene and its derivatives has also been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzoylthiophene can be inferred from those of benzothiophene, which has a molecular formula of C8H6S, a molar mass of 134.20 g·mol−1, and a density of 1.15 g/cm3 .

Applications De Recherche Scientifique

Photochemical Reactivity Studies

Specific Scientific Field

Photochemistry

Application Summary

3-Benzoylthiophene and its derivatives have been used in studies investigating their photochemical reactivity .

Methods of Application

The studies involved irradiation of 2- and 3-benzoylthiophene and their para-cyano and para-methoxy derivatives in the presence of isobutylene . The photochemical reactions studied included intramolecular hydrogen abstraction, photocycloaddition of dimethyl acetylenedicarboxylate to the thiophene ring, and photocycloaddition of isobutylene to the carbonyl group .

Results or Outcomes

The studies found that all six ketones undergo photocycloaddition at the carbonyl group under these conditions. The resulting oxetanes are thermally unstable; they eliminate formaldehyde and yield the 1-aryl-1-thienyl-2-methylpropene .

Antimicrobial Activities

Specific Scientific Field

Pharmaceuticals and Medicinal Chemistry

Application Summary

3-Benzoylthiophene derivatives have been synthesized and tested for their antimicrobial activities .

Methods of Application

The antimicrobial activities of 3-halobenzo[b]thiophene derivatives were tested using the broth microdilution susceptibility method .

Results or Outcomes

The results of these tests are not specified in the source .

Thiophene Substitution Chemistry

Specific Scientific Field

Organic Chemistry

Application Summary

3-Benzoylthiophene can undergo various substitution reactions, including nucleophilic, electrophilic, and radical reactions . These reactions are fundamental in the synthesis of various thiophene derivatives .

Methods of Application

The methods involve the use of suitable reagents and catalysts for the electrophilic, nucleophilic, or radical reactions . The regioselectivity of substitution reactions can be predicted based on the reagents and reaction conditions .

Results or Outcomes

The outcomes of these reactions are various substituted thiophene derivatives . The specific results depend on the reagents and reaction conditions used .

Synthesis of Benzo[b]thiophenes

Specific Scientific Field

Synthetic Chemistry

Application Summary

3-Benzoylthiophene can be used in the one-step synthesis of benzo[b]thiophenes . This synthesis involves an aryne reaction with alkynyl sulfides .

Methods of Application

The synthesis involves the reaction of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction involves nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Results or Outcomes

The result of this synthesis is a wide range of 3-substituted benzothiophenes . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved due to the good functional group tolerance and versatile C2 functionalizations .

Safety And Hazards

Propriétés

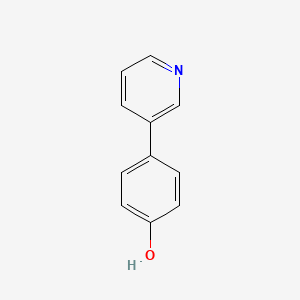

IUPAC Name |

phenyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJGEQZTCYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289991 | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoylthiophene | |

CAS RN |

6453-99-2 | |

| Record name | Phenyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6453-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-BENZOYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.